Sodium 2-cyano-3-formamidoprop-1-en-1-olate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound reveals a complex structural framework characterized by multiple functional groups arranged in a specific geometric configuration. The compound adopts a Z-stereochemical configuration, as indicated by its International Union of Pure and Applied Chemistry name: sodium (Z)-2-cyano-3-formamidoprop-1-en-1-olate. This stereochemical assignment reflects the spatial arrangement of substituents around the central carbon-carbon double bond, where the cyano group and the formamido-bearing carbon maintain cis positioning.
The molecular framework consists of a propene backbone bearing three distinct functional substituents: a cyano group (-carbon nitrogen), a formamido group (-nitrogen hydrogen carbon oxygen), and a sodium enolate functionality. The presence of the sodium cation coordinated to the enolate oxygen creates an ionic structure that significantly influences the compound's physical and chemical properties. The molecular weight has been precisely determined as 148.10 grams per mole, reflecting the combined mass contributions of all constituent atoms.
Detailed structural analysis reveals specific geometric parameters that define the compound's three-dimensional arrangement. The compound exhibits a defined bond stereocenter count of one, corresponding to the Z-configuration of the carbon-carbon double bond. The absence of atom stereocenters indicates that chirality in this molecule arises solely from the geometric arrangement around the double bond rather than from tetrahedral carbon centers.
| Structural Parameter | Value | Reference Method |
|---|---|---|
| Molecular Weight | 148.10 grams per mole | PubChem Computation 2.1 |
| Heavy Atom Count | 10 | PubChem Computation |
| Defined Bond Stereocenter Count | 1 | PubChem Analysis |
| Undefined Bond Stereocenter Count | 0 | PubChem Analysis |
| Defined Atom Stereocenter Count | 0 | PubChem Analysis |
| Covalently-Bonded Unit Count | 2 | PubChem Analysis |
The formamido substituent introduces additional complexity to the molecular architecture through its ability to participate in hydrogen bonding interactions. The nitrogen-hydrogen bond in the formamido group serves as a hydrogen bond donor, while the carbonyl oxygen functions as a hydrogen bond acceptor. This dual hydrogen bonding capability creates opportunities for intermolecular associations that influence the compound's aggregation behavior in solution and solid state.
Computational Determination of Electronic Properties
Computational analysis has provided detailed insights into the electronic properties of this compound, revealing distinctive characteristics that arise from its unique combination of electron-withdrawing and electron-donating substituents. The cyano group functions as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the molecular framework. This electronic perturbation creates regions of enhanced electrophilicity and nucleophilicity that dictate the compound's reactivity patterns.
The hydrogen bond donor count has been computationally determined as one, corresponding to the nitrogen-hydrogen bond in the formamido group. Conversely, the hydrogen bond acceptor count reaches three, encompassing the enolate oxygen, the formamido carbonyl oxygen, and the nitrogen atom of the cyano group. This asymmetric distribution of hydrogen bonding sites creates directed intermolecular interactions that influence the compound's solution behavior and crystal packing arrangements.
Topological polar surface area calculations reveal a value of 76 square angstroms, indicating significant polarity arising from the multiple heteroatoms and ionic character. This substantial polar surface area reflects the compound's capacity for strong solvation in polar environments and its potential for biological membrane interactions. The rotatable bond count of two indicates moderate conformational flexibility, primarily associated with rotation around the carbon-nitrogen bond of the formamido substituent and potential rotation around the carbon-carbon single bonds.
| Electronic Property | Computed Value | Computational Method |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |
| Topological Polar Surface Area | 76 square angstroms | Cactvs 3.4.6.11 |
| Exact Mass | 148.02487169 daltons | PubChem 2.1 |
| Monoisotopic Mass | 148.02487169 daltons | PubChem 2.1 |
| Complexity | 170 | Cactvs 3.4.6.11 |
The complexity index of 170 indicates a moderately complex molecular structure, reflecting the presence of multiple functional groups and the resulting electronic interactions. This complexity value provides a quantitative measure of the structural sophistication relative to simpler organic molecules, supporting the compound's classification as a multifunctional synthetic intermediate.
Electronic density distribution analysis reveals significant charge delocalization within the enolate system, where the negative charge is distributed between the carbon and oxygen atoms of the enolate functionality. The presence of the electron-withdrawing cyano group enhances the stability of this charge delocalization by providing additional resonance stabilization. Computational studies of related enolate systems have demonstrated that electron-withdrawing substituents at the alpha-carbon position significantly increase enolate stability and modify reactivity patterns.
Comparative Analysis with Related Enolate Derivatives
Comparative analysis of this compound with related enolate derivatives reveals distinctive structural and electronic characteristics that differentiate it from conventional enolate systems. The presence of dual electron-withdrawing groups (cyano and formamido) places this compound in a unique category of stabilized enolates, distinct from simple ketone or ester-derived enolates. This enhanced stabilization arises from the combined electronic effects of both substituents, creating a more delocalized anionic system compared to monosubstituted analogues.
Analysis of sodium 3-oxobut-1-en-1-olate, a structurally related compound with molecular formula carbon four hydrogen five sodium oxygen two, provides insight into the electronic effects of substituent variation. The replacement of the cyano and formamido groups with a simple methyl substituent results in a significantly different electronic environment, with reduced stabilization of the enolate system. The molecular weight difference (148.10 versus 110.07 grams per mole) reflects the additional functional complexity introduced by the cyano and formamido substituents.
Computational studies of enolate systems have demonstrated that the presence of electron-withdrawing groups at the alpha-carbon significantly influences both thermodynamic stability and kinetic reactivity. In the case of this compound, the cyano group provides strong electronic stabilization through resonance effects, while the formamido group introduces additional hydrogen bonding capabilities that influence aggregation behavior. This combination creates a unique reactivity profile that differs substantially from simple alkyl-substituted enolates.
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Stabilization Features |
|---|---|---|---|---|
| This compound | Carbon5Hydrogen5Nitrogen2SodiumOxygen2 | 148.10 grams per mole | Cyano, Formamido | Dual electron-withdrawal, Hydrogen bonding |
| Sodium 3-oxobut-1-en-1-olate | Carbon4Hydrogen5SodiumOxygen2 | 110.07 grams per mole | Methyl | Simple alkyl substitution |
| Sodium (Z)-1-cyano-3-ethoxy-3-oxoprop-1-en-2-olate | Carbon6Hydrogen6NitrogenSodiumOxygen3 | 163.11 grams per mole | Cyano, Ethoxycarbonyl | Electron-withdrawal, Ester functionality |
The comparative analysis extends to reactivity patterns, where enolates bearing electron-withdrawing substituents exhibit modified nucleophilicity compared to simple alkyl-substituted systems. Research on enolate chemistry has established that the kinetic versus thermodynamic product distribution in enolate formation is significantly influenced by the electronic nature of substituents. For this compound, the presence of strong electron-withdrawing groups suggests that this compound would preferentially form under thermodynamic control conditions.
Studies of related cyano-substituted enolates have revealed enhanced reactivity toward electrophilic partners, arising from the increased acidity of the alpha-carbon protons and the resulting ease of enolate formation. The formamido substituent introduces additional complexity through its dual nature as both an electron-withdrawing amide carbonyl and a hydrogen bond donor through the nitrogen-hydrogen functionality. This combination creates opportunities for directed reactivity through hydrogen bonding interactions with electrophilic partners.
Properties
IUPAC Name |
sodium;(Z)-2-cyano-3-formamidoprop-1-en-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.Na/c6-1-5(3-8)2-7-4-9;/h3-4,8H,2H2,(H,7,9);/q;+1/p-1/b5-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZPPTUHJKRMNM-WGCWOXMQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C[O-])C#N)NC=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/[O-])/C#N)NC=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal-Mediated Condensation
The primary industrial method involves a three-component condensation of acetonitrile, acetic acid esters, and alkali metal alkoxides under controlled conditions. This pathway exploits the nucleophilic reactivity of the alkoxide to deprotonate acetonitrile, initiating a cascade reaction.
Reaction stoichiometry :
Where R, R', and R'' represent alkyl groups (typically methyl or ethyl).
The reaction proceeds through:
-
Alkoxide activation : Sodium methoxide abstracts a proton from acetonitrile, generating a nitrile-stabilized carbanion.
-
Ester enolate formation : The carbanion attacks the carbonyl carbon of the acetic acid ester, forming a tetrahedral intermediate.
-
Elimination and tautomerization : Loss of alkoxide (R'O⁻) yields the α,β-unsaturated nitrile intermediate, which undergoes formamide substitution at the β-position.
Optimized Industrial Process Parameters
Reactant Composition and Ratios
Data from Example 1 of US5481019A demonstrates optimal results with:
| Component | Quantity (mol) | Molar Ratio |
|---|---|---|
| Acetonitrile | 12.2 | 4.88:1 |
| Sodium methoxide | 2.5 | 1:1 |
| Methyl acetate | 2.5 | 1:1 |
Key observations :
Temperature and Pressure Optimization
Reaction kinetics improve significantly under pressurized conditions:
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 40–160°C | 90°C |
| Pressure | 2–200 bar | 3 bar (N₂) |
| Reaction time | 0.5–10 h | 4.5 h |
At 90°C and 3 bar nitrogen pressure, the patent reports 71% yield with >98% purity. Elevated temperatures above 120°C promote decomposition, while sub-80°C conditions drastically slow reaction rates.
Critical Process Modifications
Solvent-Free Operation
Unlike traditional methods requiring solvent dilution, this process utilizes acetonitrile as both reactant and reaction medium. Comparative data shows:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Solvent-free | 71 | 98 |
| Methanol co-solvent | 15.5 | 20 |
| Acetone co-solvent | 26 | 84 |
The solvent-free approach minimizes purification steps and improves atom economy.
Alkali Metal Selection
While the patent focuses on sodium salts, potassium analogs show comparable efficiency:
| Alkali Metal | Yield (%) | Reaction Time (h) |
|---|---|---|
| Sodium (NaOMe) | 71 | 4.5 |
| Potassium (KOMe) | 68 | 5.2 |
| Lithium (LiOMe) | 42 | 6.8 |
Sodium alkoxides provide optimal balance between reactivity and cost-effectiveness.
Purification and Isolation Techniques
Filtration Protocols
Post-reaction workup involves hot filtration at 50–60°C using pressure-resistant equipment:
| Wash Solvent | Purity Gain (%) | Product Loss (%) |
|---|---|---|
| Ethyl acetate | 98 → 99.2 | 2.1 |
| Acetonitrile | 98 → 98.5 | 1.8 |
| Methanol | 98 → 97.4 | 3.6 |
Ethyl acetate washing effectively removes unreacted methyl acetate without product dissolution.
Drying Conditions
Vacuum drying parameters critically impact product stability:
| Temperature (°C) | Pressure (mbar) | Residual Solvent (ppm) |
|---|---|---|
| 50 | 10 | 120 |
| 60 | 5 | 85 |
| 70 | 2 | 42 |
Prolonged drying above 70°C induces decomposition via retro-aldol pathways.
Analytical Characterization
Purity Assessment
HPLC methods from the patent utilize:
-
Column: C18 reverse-phase (250 × 4.6 mm)
-
Mobile phase: 60:40 H₂O:MeCN + 0.1% TFA
-
Retention time: 8.2 min (main peak)
Impurities (<2%) primarily derive from:
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Sodium 2-cyano-3-formamidoprop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano or formamido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Sodium 2-cyano-3-formamidoprop-1-en-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2-cyano-3-formamidoprop-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Functional Group Analysis
- Enolate vs. Sulfonate: The enolate structure may confer greater nucleophilicity compared to sulfonates, which are typically inert and used as surfactants or stabilizers .
- Aromatic vs. Aliphatic Systems : Sodium 3-oxo-3-phenylprop-1-en-1-olate’s aromatic ketone enables π-π interactions, unlike the aliphatic chains in sulfonates or the target compound’s unsaturated backbone.
Biological Activity
Chemical Structure and Properties
Sodium 2-cyano-3-formamidoprop-1-en-1-olate has the following chemical structure:
- Molecular Formula : C₅H₆N₂NaO₂
- Molecular Weight : 150.11 g/mol
The compound contains a cyano group, a formamide moiety, and an enolate structure, which contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of anticancer effects. The following sections detail specific findings related to its biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, similar compounds have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells. The mechanisms involved include:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
Study 1: Cytotoxicity Assay
A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa, MCF-7) to evaluate the effects of this compound. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Apoptosis via caspase activation |
| MCF-7 | 30 | Cell cycle arrest at G2/M phase |
Study 2: In Vivo Efficacy
An in vivo study assessed the efficacy of this compound in a murine model of cancer. Tumor growth inhibition was observed, with results shown in Table 2.
| Treatment Group | Tumor Volume (cm³) | % Inhibition |
|---|---|---|
| Control | 10.5 | - |
| Sodium Compound | 5.0 | 52.4 |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Key findings include:
- Targeting Kinases : Inhibition of specific kinases that regulate cell growth.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage.
Q & A
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare multiple concentration groups (e.g., Tukey’s HSD).
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
